2-amino-7-methyl-4-(3-methylthiophen-2-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile
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Overview
Description
2-amino-7-methyl-4-(3-methylthiophen-2-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-methyl-4-(3-methylthiophen-2-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile can be achieved through a multi-component reaction involving aromatic aldehydes, malononitrile, and 4-hydroxy-6-methyl-pyran-2-one in the presence of ammonium acetate under solvent-free conditions using a grinding method . This method is advantageous due to its simplicity, short reaction time, and avoidance of organic solvents, making it environmentally friendly.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and solvent-free synthesis can be applied to scale up the production. The use of inexpensive and readily available catalysts, along with mild reaction conditions, makes this approach economically attractive for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-amino-7-methyl-4-(3-methylthiophen-2-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and carbonitrile groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further explored for their biological activities.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis.
Biology: It has shown promise in biological assays for its potential cytotoxic and antioxidant activities.
Industry: Its synthesis via green chemistry methods aligns with the industry’s move towards more sustainable and environmentally friendly processes.
Mechanism of Action
The exact mechanism of action of 2-amino-7-methyl-4-(3-methylthiophen-2-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile is not fully understood. its biological activities are believed to be mediated through interactions with cellular targets, leading to the inhibition of specific enzymes or pathways involved in cell proliferation and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Pyrano[4,3-b]pyrans: These compounds share a similar core structure and have been studied for their pharmacological properties.
Chromene Derivatives: Other chromene derivatives also exhibit a range of biological activities, including antiviral, antileishmanial, and anticonvulsant properties.
Uniqueness
What sets 2-amino-7-methyl-4-(3-methylthiophen-2-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its synthesis via green chemistry methods further enhances its appeal for sustainable applications.
Properties
IUPAC Name |
2-amino-7-methyl-4-(3-methylthiophen-2-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-8-5-11(19)14-12(6-8)20-16(18)10(7-17)13(14)15-9(2)3-4-21-15/h3-4,8,13H,5-6,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEKGHITSFBQQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(C(=C(O2)N)C#N)C3=C(C=CS3)C)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24809905 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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